molecular formula C16H29ClN2O3 B7915228 [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915228
M. Wt: 332.9 g/mol
InChI Key: XSJFKVZKJCKELP-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group, an isopropyl substituent, and a 2-chloro-acetyl moiety. Its molecular formula is C₁₆H₂₇ClN₂O₃ (exact weight inferred from structural analogs). The 2-chloro-acetyl group introduces electrophilic reactivity, making it a candidate for further derivatization in organic synthesis or medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29ClN2O3/c1-12(2)19(15(21)22-16(3,4)5)11-13-7-6-8-18(10-13)14(20)9-17/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJFKVZKJCKELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The synthesis typically begins with the construction of the piperidine ring, often achieved through cyclization or reductive amination. A common approach involves condensing a primary amine with a carbonyl-containing precursor, such as a ketone or aldehyde, under acidic or basic conditions. For example, cyclohexenone derivatives can undergo reductive amination with primary amines to yield substituted piperidines. In one reported method, a ketone intermediate is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and ethanol, achieving yields of approximately 56% after crystallization.

Introduction of the Chloroacetyl Group

Following piperidine formation, the chloroacetyl moiety is introduced via nucleophilic acyl substitution. This step typically employs chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is conducted under anhydrous conditions in solvents like dichloromethane (DCM) or THF at temperatures ranging from 0°C to room temperature. Steric hindrance from the piperidine ring’s substituents necessitates extended reaction times (12–24 hours) to ensure complete conversion.

Esterification with tert-Butyl Carbamate

The final step involves the formation of the tert-butyl carbamate group. This is achieved by reacting the intermediate amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds in THF or acetonitrile at 50–60°C, yielding the protected carbamate derivative. A representative protocol from VulcanChem reports a molecular weight of 332.9 g/mol for the final product, with purity optimized through recrystallization from ethyl acetate/hexane mixtures.

Reductive Amination Approach

Condensation and Reduction

Reductive amination offers a streamlined route to the piperidine scaffold. In this method, a secondary amine is condensed with a ketone or aldehyde in the presence of a reducing agent. Diisobutylaluminum hydride (DIBAH) in toluene or cyclohexanol has been employed to achieve stereoselective reductions, as demonstrated in the synthesis of analogous tert-butyl carbamates. For instance, DIBAH-mediated reduction of a ketone precursor at room temperature yielded a diastereomeric mixture, which was subsequently enriched via recrystallization to >95% purity.

Chloroacetylation and Boc Protection

Post-reduction, the chloroacetyl group is introduced under conditions similar to those in the stepwise method. However, the use of milder bases such as N,N-diisopropylethylamine (DIPEA) minimizes side reactions. Boc protection is then performed in situ, avoiding intermediate isolation and improving overall yield.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols emphasize solvent recyclability and catalyst efficiency. Aluminum isopropoxide in isopropyl alcohol under reflux conditions has been reported for large-scale reductions, achieving 80% yield with minimal byproducts. The use of aqueous workups and pH adjustment (e.g., to pH 3–4 with acetic acid) facilitates product isolation while reducing environmental impact.

Purity Enhancement

Crystallization remains the primary method for purity enhancement. For example, hot isopropyl alcohol recrystallization of the final product reduces impurities such as diastereomers and unreacted intermediates to <2%.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Purity Reference
Stepwise SynthesisNaBH₄, Boc₂OTHF/EtOH, 0–25°C56%95.9%
Reductive AminationDIBAH, Chloroacetyl ChlorideToluene, RT68%>95%
Industrial-ScaleAluminum IsopropoxideReflux, Isopropyl Alcohol80%99%

Challenges and Mitigation Strategies

Stereochemical Control

The stereochemistry at the piperidine’s 3-position is critical for biological activity. Asymmetric synthesis using chiral catalysts or enantiomerically pure starting materials has been explored, though data specific to this compound remain limited.

Byproduct Formation

Common byproducts include over-acylated derivatives and diastereomers. These are minimized through slow reagent addition and low-temperature reactions .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential applications in drug development, particularly due to its ability to interact with various biological targets:

  • Antimicrobial Activity : Similar compounds with piperidine rings have demonstrated efficacy against bacterial and fungal strains, suggesting that this compound may possess similar properties.
  • Anticancer Properties : Research indicates that derivatives of carbamates can inhibit cancer cell proliferation through multiple mechanisms, making this compound a candidate for further investigation in oncology .
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may influence neurotransmitter systems, warranting studies into its potential as a neuropharmaceutical agent.

Chemical Research

In chemical research, [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester can serve as a precursor or intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical entities with desirable properties.

Case Study 1: Antimicrobial Activity

A study examining piperidine derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, highlighting the potential for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies on carbamate derivatives revealed that certain structural modifications could enhance cytotoxicity against various cancer cell lines. This suggests that this compound might be optimized for improved anticancer activity through further structural modifications .

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

(a) [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4)
  • Core Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound.
  • Molecular Formula : C₁₄H₂₅ClN₂O₃ (MW 304.82).
  • The absence of a methylene spacer between the piperidine and carbamate groups (present in the target compound) could further differentiate solubility and pharmacokinetics .
(b) [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1354029-25-6)
  • Core Structure: Piperidine with a 2-amino-3-methyl-butyryl substituent.
  • Molecular Formula : C₁₈H₃₃N₃O₃ (MW 341.50).
  • Implications: Replacement of the chloro-acetyl group with a branched amino-acyl chain introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. The amino group may also increase metabolic stability compared to the electrophilic chloro-acetyl moiety .
(c) [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester (CAS 1261233-50-4)
  • Core Structure : Piperidine linked to a chloropyrimidine ring.
  • Molecular Formula : C₁₇H₂₆ClN₃O₂S (MW 372.91).
  • The methylsulfanyl and chloro substituents may enhance lipophilicity and alter metabolic pathways .

Physicochemical and Commercial Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Purity Availability Safety Notes
[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester Not Provided C₁₆H₂₇ClN₂O₃ Chloro-acetyl, piperidine, isopropyl ~340.85 (estimated) N/A Discontinued Likely similar to analogs (skin/eye irritant)
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1353998-29-4 C₁₄H₂₅ClN₂O₃ Chloro-acetyl, pyrrolidine 304.82 N/A Available Skin/eye irritant
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1354029-25-6 C₁₈H₃₃N₃O₃ Amino-acyl, piperidine 341.50 98% Available No specific data; assume moderate toxicity
[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester 1261233-50-4 C₁₇H₂₆ClN₃O₂S Chloropyrimidine, methylsulfanyl 372.91 N/A Available Potential respiratory hazard

Biological Activity

Introduction

The compound [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic molecule notable for its structural features, including a piperidine ring and a chloroacetyl group. These characteristics suggest potential biological activities that may be relevant in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC₁₉H₂₇ClN₂O₃
Molecular Weight364.88 g/mol
CAS Number1354019-47-8
Melting PointNot specified
Boiling PointNot specified

Antimicrobial Activity

Preliminary studies indicate that compounds with piperidine rings exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, similar piperidine derivatives have shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.

Anticancer Properties

Research has demonstrated that certain piperidine derivatives possess anticancer properties. Specifically, studies have highlighted the following mechanisms:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this ester have been shown to inhibit cell proliferation in various cancer models, including lung and breast cancer cells.
  • Induction of Apoptosis : Some derivatives have been found to induce apoptosis in cancer cells, which is crucial for cancer treatment.

A notable study reported that a related compound exhibited better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells, indicating promising anticancer activity (MDPI, 2023) .

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this compound may interact with neurotransmitter systems. Research into related piperidine compounds has suggested potential effects on:

  • Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), which may be beneficial in treating Alzheimer's disease.
  • Modulation of Neurotransmitter Receptors : There is evidence that these compounds can affect muscarinic acetylcholine receptors, potentially influencing cognitive functions and neurodegenerative processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key findings include:

  • The presence of nitrogen in the piperidine ring enhances biological activity.
  • Substitutions at specific positions can significantly alter the compound's efficacy against biological targets.

Study on Anticancer Activity

A study published in MDPI investigated a series of piperidine derivatives for their anticancer effects. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines (MDPI, 2023) .

Neuropharmacological Study

Research published in PubMed Central highlighted the neuropharmacological potential of piperidine derivatives. The study found that certain derivatives could inhibit AChE effectively, suggesting their utility in neurodegenerative disease treatment (PubMed Central, 2013) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, and how can yield be maximized?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically optimize reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield. Computational tools like quantum chemical calculations (e.g., reaction path searches) can predict intermediates and transition states, guiding experimental prioritization .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

  • Methodological Answer : Use a combination of HPLC-MS (for purity assessment), NMR (for structural confirmation, especially NOESY for stereochemistry), and X-ray crystallography (if crystalline). For chloro-acetyl group verification, FT-IR can detect carbonyl stretches (~1700 cm⁻¹). Cross-validate data with PubChem entries of analogous tert-butyl carbamates (e.g., tert-butyl piperidinyl derivatives) to confirm expected spectral patterns .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Perform accelerated stability studies in buffered solutions (pH 1–13) at elevated temperatures (40–60°C). Monitor degradation via LC-MS and compare kinetics to structurally similar compounds (e.g., tert-butyl (2-chloro-3-iodopyridin-4-yl)carbamate). The tert-butyl group typically enhances steric protection, but the chloro-acetyl moiety may introduce hydrolytic susceptibility under basic conditions .

Advanced Research Questions

Q. How can computational reaction path search methods resolve contradictions in reported reactivity of the piperidine ring during functionalization?

  • Methodological Answer : Apply density functional theory (DFT) to model competing reaction pathways (e.g., nucleophilic substitution vs. elimination at the chloro-acetyl site). Integrate computational predictions with high-throughput screening to validate mechanisms. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to refine reaction conditions and resolve discrepancies between theoretical and observed outcomes .

Q. What strategies mitigate side reactions during the introduction of the isopropyl group via alkylation?

  • Methodological Answer : Use protecting group chemistry (e.g., Boc for amines) and low-temperature kinetic control (−78°C in THF) to minimize over-alkylation. Monitor intermediates via in-situ IR or Raman spectroscopy. For sterically hindered systems, consider phase-transfer catalysis to enhance reagent accessibility .

Q. How can statistical analysis reconcile contradictory data on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Conduct multivariate analysis (e.g., PCA or PLS regression) to identify hidden variables (e.g., trace water content, solvent lot variations). Use Hansen solubility parameters to correlate experimental solubility with solvent polarity, hydrogen bonding, and dispersion forces. Cross-reference with PubChem data on structurally related carbamates for trend validation .

Q. What role does the chloro-acetyl moiety play in directing regioselectivity during cross-coupling reactions?

  • Methodological Answer : Investigate via mechanistic probes (e.g., deuterium labeling or Hammett studies) to assess electronic effects. Pair with X-ray absorption spectroscopy (XAS) to map electron density around the chlorine atom. Compare results to analogous compounds lacking the chloro-acetyl group to isolate its influence on transition-metal catalysis (e.g., Pd-mediated couplings) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability during storage?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air). Compare degradation profiles with literature data, accounting for differences in storage conditions (e.g., desiccant use, container material). Use Arrhenius modeling to extrapolate long-term stability from accelerated aging data .

Methodological Framework

  • Experimental Design : Prioritize response surface methodology (RSM) for non-linear optimization of reaction conditions .
  • Data Validation : Cross-check analytical results with reference standards from authoritative databases (e.g., PubChem) .
  • Computational Integration : Leverage machine learning to predict reaction outcomes from historical datasets, reducing trial-and-error approaches .

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